molecular formula C19H15BrClN3O4S2 B2450956 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 893789-38-3

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2450956
CAS RN: 893789-38-3
M. Wt: 528.82
InChI Key: IZOIYFWFKRSFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, a sulfonyl group attached to a bromophenyl group, and an acetamide group attached to a chloromethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The pyrimidine ring provides a planar, aromatic core, while the various substituents add steric bulk and influence the overall polarity of the molecule .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the bromophenyl sulfonyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, while its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Enzyme Inhibitory Potential

The compound exhibits substantial inhibitory activity against certain enzymes, showcasing potential in biochemical research. It was synthesized and characterized, demonstrating significant inhibition of yeast α-glucosidase, hinting at its potential applications in studying enzymatic processes and possibly in the development of therapeutic agents (Abbasi et al., 2019).

Crystal Structure Analysis

The compound's crystal structures were analyzed, revealing its molecular conformation and intramolecular interactions. This information is crucial in the field of crystallography and material science for understanding the molecular arrangement and properties of the compound (Subasri et al., 2016).

Chemical Reactivity and Biological Evaluation

The compound was evaluated for its chemical reactivity, serving as a building block for various nitrogen heterocyclic compounds. Its biological activity was also investigated, which is significant for pharmaceutical research and the development of new drugs (Farouk et al., 2021).

Antibacterial and Antifungal Applications

The compound showed promising results as an antibacterial and antifungal agent, indicating its potential use in developing new treatments for infections. Some derivatives of the compound were particularly effective, offering insights into drug design and the development of novel antimicrobial agents (Abbasi et al., 2020).

Anti-Inflammatory Activity

Derivatives of the compound demonstrated significant anti-inflammatory activity, suggesting their potential in treating inflammatory diseases and contributing to medical research in discovering new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include studies to determine its biological activity, its potential uses in material science, or its environmental impact .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol, which is synthesized from 4-bromobenzenesulfonyl chloride and 2-thiouracil. The second intermediate is N-(3-chloro-2-methylphenyl)acetamide, which is synthesized from 3-chloro-2-methylaniline and acetic anhydride. These two intermediates are then coupled together using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-thiouracil", "3-chloro-2-methylaniline", "acetic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol:", "- Dissolve 2-thiouracil (1.0 g, 8.2 mmol) in dry DMF (20 mL) under nitrogen atmosphere.", "- Add 4-bromobenzenesulfonyl chloride (2.0 g, 8.2 mmol) to the above solution and stir for 2 hours at room temperature.", "- Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.", "- Collect the precipitate by filtration, wash with water and dry under vacuum to obtain the product as a yellow solid (2.0 g, 75%).", "Synthesis of N-(3-chloro-2-methylphenyl)acetamide:", "- Dissolve 3-chloro-2-methylaniline (1.0 g, 7.3 mmol) in glacial acetic acid (10 mL) and cool the solution to 0°C.", "- Add acetic anhydride (1.2 mL, 12.2 mmol) dropwise to the above solution and stir for 1 hour at 0°C.", "- Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.", "- Collect the precipitate by filtration, wash with water and dry under vacuum to obtain the product as a white solid (1.4 g, 85%).", "Coupling of the two intermediates:", "- Dissolve 5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol (1.0 g, 3.2 mmol) and N-(3-chloro-2-methylphenyl)acetamide (1.0 g, 4.8 mmol) in dry DMF (20 mL) under nitrogen atmosphere.", "- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 g, 7.2 mmol) to the above solution and stir for 4 hours at room temperature.", "- Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.", "- Collect the precipitate by filtration, wash with water and dry under vacuum to obtain the product as a white solid (1.5 g, 80%)." ] }

CAS RN

893789-38-3

Molecular Formula

C19H15BrClN3O4S2

Molecular Weight

528.82

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C19H15BrClN3O4S2/c1-11-14(21)3-2-4-15(11)23-17(25)10-29-19-22-9-16(18(26)24-19)30(27,28)13-7-5-12(20)6-8-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

IZOIYFWFKRSFIY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.